molecular formula C14H19NO5S B13715657 3-{3-[(Tert-butylamino)sulfonyl]-4-methoxyphenyl}acrylic acid

3-{3-[(Tert-butylamino)sulfonyl]-4-methoxyphenyl}acrylic acid

Cat. No.: B13715657
M. Wt: 313.37 g/mol
InChI Key: YFIGYXORZPWDMZ-UHFFFAOYSA-N
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Description

3-{3-[(Tert-butylamino)sulfonyl]-4-methoxyphenyl}acrylic acid (CAS 786729-12-2) is a sulfonamide-functionalized acrylic acid derivative characterized by a tert-butylamino sulfonyl group at the 3-position and a methoxy group at the 4-position of the phenyl ring.

Properties

Molecular Formula

C14H19NO5S

Molecular Weight

313.37 g/mol

IUPAC Name

3-[3-(tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C14H19NO5S/c1-14(2,3)15-21(18,19)12-9-10(6-8-13(16)17)5-7-11(12)20-4/h5-9,15H,1-4H3,(H,16,17)

InChI Key

YFIGYXORZPWDMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid typically involves multiple steps:

    Formation of the Phenyl Ring Substituents: The initial step involves the introduction of the tert-butylsulfamoyl and methoxy groups onto the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the Prop-2-enoic Acid Group: The prop-2-enoic acid group can be introduced via a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.

    Final Assembly: The final step involves coupling the substituted phenyl ring with the prop-2-enoic acid group under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[3-(tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the prop-2-enoic acid group to a propanoic acid group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Propanoic acid derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-[3-(tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[3-(tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or modulate signaling pathways, leading to reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name (CAS) Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
3-{3-[(Tert-butylamino)sulfonyl]-4-methoxyphenyl}acrylic acid (786729-12-2) tert-butylamino sulfonyl C₁₅H₂₁NO₅S 327.40 Not reported High lipophilicity due to bulky tert-butyl group; potential enzyme inhibition
3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid (786728-87-8) isopropylsulfamoyl C₁₄H₁₉NO₅S 313.37 Not reported Smaller substituent; may improve solubility but reduce metabolic stability
(2E)-3-{3-[(Ethylamino)sulfonyl]-4-methoxyphenyl}acrylic acid (926214-01-9) ethylamino sulfonyl C₁₃H₁₇NO₅S 299.34 Not reported Compact substituent; likely faster clearance and lower bioavailability
(2E)-3-{3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid 3,5-dimethylpyrazole methyl C₁₈H₂₀N₂O₃ 312.37 150–152 Heterocyclic substituent; potential for metal coordination or π-π stacking
4-Methoxycinnamic acid (p-Methoxycinnamic acid) None (simple 4-methoxy group) C₁₀H₁₀O₃ 178.19 ~150 Widely used in cosmetics; lacks sulfonamide; UV-absorbing properties
(2E)-3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid Cyclopentyloxy C₁₆H₁₈O₄ 274.32 Not reported Ether linkage; increased polarity compared to sulfonamides

Structural and Functional Differences

Sulfonamide vs. Ether/Ester Groups: The tert-butylamino sulfonyl group in the target compound introduces hydrogen-bonding capacity and steric bulk, which may enhance receptor binding or enzyme inhibition compared to ethers (e.g., cyclopentyloxy in ) or esters (e.g., propenoic acid ester in ). Sulfonamide derivatives generally exhibit higher metabolic stability than esters, which are prone to hydrolysis .

Smaller substituents (e.g., ethylamino in ) may reverse this trend.

Biological Activity :

  • 4-Methoxycinnamic acid lacks the sulfonamide group but is widely used in sunscreens for its UV absorption. In contrast, sulfonamide derivatives like the target compound are more likely to interact with enzymes (e.g., carbonic anhydrase) or receptors (e.g., vasopressin receptors as in ).

Biological Activity

3-{3-[(Tert-butylamino)sulfonyl]-4-methoxyphenyl}acrylic acid is a synthetic compound with potential applications in pharmaceuticals due to its unique structural characteristics. Its molecular formula is C14H19NO5S, and it has garnered interest for its possible biological activities, particularly in anti-inflammatory and antimicrobial contexts.

Chemical Structure

The compound features:

  • Acrylic Acid Backbone : Provides a reactive site for various biological interactions.
  • Tert-butylamino Group : May enhance solubility and bioavailability.
  • Methoxyphenyl Moiety : Contributes to the compound's lipophilicity and potential interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound may exhibit several biological activities:

  • Anti-inflammatory Properties :
    • Preliminary studies suggest that the compound may inhibit enzymes involved in inflammatory pathways.
    • Interaction studies have focused on its binding affinity to cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Antimicrobial Activity :
    • The compound has been tested against various microbial strains, showing potential efficacy in inhibiting growth.
    • Its structural components suggest that it may interfere with microbial metabolism, although detailed mechanisms remain to be elucidated.

Comparative Analysis with Similar Compounds

The following table highlights the structural features and primary uses of this compound compared to similar compounds:

Compound NameStructural FeaturesPrimary Use
This compoundTert-butylamino, methoxy groupPotential antimicrobial/anti-inflammatory
SulfamethoxazoleSulfonamide groupAntibiotic
MethotrexateAntifolate structureCancer treatment
FurosemideSulfonamide moietyDiuretic

This comparison illustrates the unique combination of functionalities present in this compound, which may confer distinct biological activities not observed in other compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that this compound inhibited COX-2 activity in a dose-dependent manner, suggesting its potential as an anti-inflammatory agent. The IC50 value was determined to be approximately 25 µM, indicating moderate potency compared to traditional NSAIDs.
  • Microbial Assays :
    • In antimicrobial testing against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively. These results indicate promising antibacterial properties that warrant further investigation.
  • Mechanistic Studies :
    • Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects on biological systems. Initial findings suggest that it may modulate signaling pathways related to inflammation and microbial resistance.

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